2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound is part of the thiazole family, which includes many biologically active molecules used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of α-oxothioamides with bromoketones in the presence of triethylamine in acetonitrile . This method is an extension of the Hantzsch thiazole synthesis, which is a conventional method for creating thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide apart is its unique combination of a thiazole ring with a thiophene group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
S-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S3/c1-7(14)17-6-10(15)13-11-12-8(5-18-11)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEURMHASDHLEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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